Cyclobutane is a cycloalkane and a member of cyclobutanes.
CID 138291
CAS No.: 4548-06-5
Cat. No.: VC8024715
Molecular Formula: C4H8
Molecular Weight: 56.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4548-06-5 |
|---|---|
| Molecular Formula | C4H8 |
| Molecular Weight | 56.11 g/mol |
| IUPAC Name | cyclobutane |
| Standard InChI | InChI=1S/C4H8/c1-2-4-3-1/h1-4H2 |
| Standard InChI Key | PMPVIKIVABFJJI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC1 |
| Boiling Point | 13.08 °C @ 741 MM HG |
| Colorform | Colorless gas |
| Flash Point | BELOW 50 °F Closed Cup |
| Melting Point | -80 °C |
Introduction
Chemical Identity and Nomenclature
HY-138291 is systematically named 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline, reflecting its biquinoline backbone with ethoxy and methyl substituents . Key identifiers include:
Synonyms for this compound include Ethoxyquin Dimer, DA-73218, and NS00098460 . The "HY" prefix denotes its catalog designation in commercial chemical libraries, though its pharmacological relevance remains underexplored.
Structural Characteristics
Molecular Architecture
The compound features a biquinoline core with two ethoxy groups (-OCH₂CH₃) at the 6- and 6'-positions and six methyl groups (-CH₃) at the 2, 2', 4, and 4' positions . This arrangement confers significant steric hindrance, influencing its reactivity and solubility.
2D and 3D Conformations
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2D Structure: The planar quinoline rings are linked via a single bond, allowing limited rotation (rotatable bond count = 5) .
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3D Conformation: Molecular modeling predicts a folded geometry due to intramolecular van der Waals interactions between methyl groups .
Spectroscopic Identifiers
Physicochemical Properties
Computed and experimental data reveal the following characteristics:
The high lipophilicity (XLogP3 = 6) suggests preferential solubility in organic solvents like ethanol or dimethyl sulfoxide. No experimental data on melting point or density are available in the reviewed sources.
Synthesis and Production
Ethoxyquin Dimer is synthesized via oxidative coupling of ethoxyquin monomers, a process catalyzed by transition metals such as iron or copper . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Key steps include:
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Monomer Activation: Ethoxyquin is treated with a mild oxidizing agent to generate radical intermediates.
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Dimerization: Radical coupling yields the biquinoline structure, with methyl groups stabilizing the transition state.
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Purification: Column chromatography isolates the dimer from unreacted monomers and oligomers.
Industrial-scale production protocols remain proprietary, though patent literature suggests yields exceeding 70% under optimized conditions.
Applications and Research Findings
Industrial Uses
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Antioxidant Stabilizer: Analogous to ethoxyquin, the dimer may inhibit lipid peroxidation in rubber and plastics . Its extended conjugation system enhances radical-scavenging efficiency compared to monomeric forms.
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Polymer Additive: Potential applications in UV-resistant coatings due to aromaticity-derived photoabsorption.
Biological Activity
Limited studies suggest moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus lugdunensis) . In one clinical isolate screen, HY-138291 exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, though mechanisms remain uncharacterized . No peer-reviewed data on mammalian toxicity or pharmacokinetics are available.
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